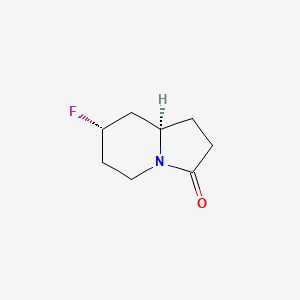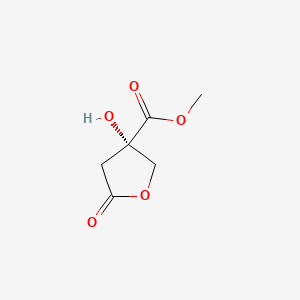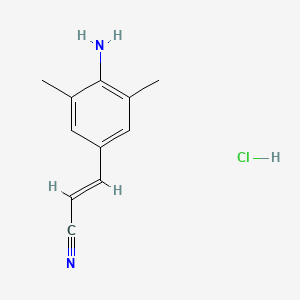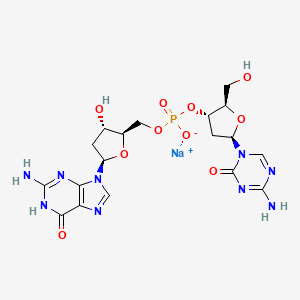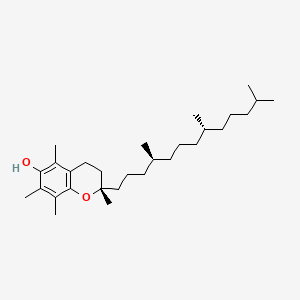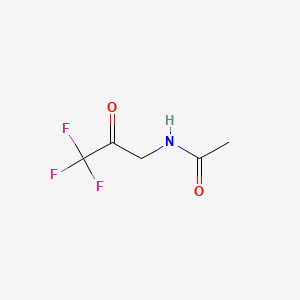
3-Ethyl Haloperidol Decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Ethyl Haloperidol Decanoate” is a derivative of Haloperidol Decanoate . Haloperidol Decanoate is the decanoate ester of Haloperidol, a butyrophenone derivative with antipsychotic, neuroleptic, and antiemetic effects . It competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, leading to anti-delusionary and anti-hallucinogenic effects .
Synthesis Analysis
In probing enhancement of the transdermal delivery of the anti-psychotic drug haloperidol, five prodrugs (ethanoate, propanoate, butanoate, octanoate, and decanoate) were synthesized and their relative rates of hydrolysis determined in the presence of porcine liver esterase (PLE), a model for cutaneous esterases .
Molecular Structure Analysis
Haloperidol Decanoate is almost insoluble in water (0.01 mg/mL), but is soluble in most organic solvents . The molecular formula of Haloperidol Decanoate is C31H41ClFNO3 . The structural formula of Haloperidol Decanoate is 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-piperidin-4-yl decanoate .
Chemical Reactions Analysis
Haloperidol Decanoate is a depot preparation of Haloperidol, a commonly used butyrophenone derivative with antipsychotic activity . Its pharmacodynamic actions are those of Haloperidol–primarily that of central antidopamine activity .
Physical And Chemical Properties Analysis
Haloperidol Decanoate is almost insoluble in water (0.01 mg/mL), but is soluble in most organic solvents . The molecular weight of Haloperidol Decanoate is 530.1 g/mol .
Applications De Recherche Scientifique
Antipsychotic Treatment
3-Ethyl Haloperidol Decanoate: is primarily used as an antipsychotic medication. It’s effective in treating schizophrenia and other forms of psychosis by blocking dopamine receptors in the brain. This action helps to alleviate symptoms such as hallucinations, delusions, and disorganized thinking .
Neuroleptic Therapy
As a neuroleptic, 3-Ethyl Haloperidol Decanoate helps manage agitation and aggression in patients with acute psychotic episodes. It provides a sedative effect and stabilizes mood, which is particularly beneficial in managing bipolar disorder during manic phases .
Antiemetic Usage
The compound has antiemetic properties, making it useful in preventing nausea and vomiting. It works by antagonizing dopamine receptors in the chemoreceptive trigger zone (CTZ) of the brain, which is involved in inducing vomiting .
Long-Acting Injectable Formulation
3-Ethyl Haloperidol Decanoate: is available in a long-acting injectable form, which is advantageous for patients requiring consistent medication levels. This formulation ensures stable plasma levels of the medication, improving adherence and reducing the need for frequent dosing .
Chemometric Analysis in Pharmaceutical Development
In pharmaceutical research, 3-Ethyl Haloperidol Decanoate is used in chemometric analysis to develop stability-indicating methods. This is crucial for determining the impurity profile of pharmaceuticals and ensuring the safety and efficacy of the medication .
Treatment of Delirium in Critically Ill Patients
The compound is researched for its efficacy in treating delirium in critically ill patients. While its role remains controversial, studies continue to explore its use in reducing the burden of delirium and improving related outcomes in the intensive care setting .
Mécanisme D'action
Target of Action
The primary target of 3-Ethyl Haloperidol Decanoate, similar to Haloperidol, is the dopamine receptor (mainly D2) . These receptors are found in the brain, particularly within the mesolimbic and mesocortical systems . Dopamine receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .
Mode of Action
3-Ethyl Haloperidol Decanoate exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonism is thought to alleviate psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .
Biochemical Pathways
The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation .
Pharmacokinetics
The pharmacokinetics of 3-Ethyl Haloperidol Decanoate is expected to be similar to that of Haloperidol Decanoate. After administration, Haloperidol is detectable in plasma within one hour . Peak plasma levels are obtained within three to seven days . The plasma levels of Haloperidol strongly correlate with the dose administered . The drug is metabolized in the liver, primarily by glucuronidation and CYP-mediated oxidation . About 30% of the drug is excreted in the urine .
Result of Action
The clinical condition of about two-thirds of the patients remained unchanged or improved, compared with the period of oral treatment . During the first two months of treatment, there was more rigidity and tremor, but from the third month, the extrapyramidal symptoms were less pronounced than during the period of oral neuroleptics .
Action Environment
The action, efficacy, and stability of 3-Ethyl Haloperidol Decanoate can be influenced by various environmental factors. For instance, coadministration with certain drugs like carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine can affect the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected . Furthermore, interethnic and pharmacogenetic differences in Haloperidol metabolism may also influence its action .
Safety and Hazards
Haloperidol Decanoate is not approved for the treatment of patients with dementia-related psychosis . Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death . The safety data sheet for Ethyl Decanoate, a related compound, suggests that it may be harmful if swallowed and is suspected of damaging the unborn child .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Ethyl Haloperidol Decanoate involves the esterification of 3-Ethyl Haloperidol with Decanoic Acid in the presence of a catalyst.", "Starting Materials": [ "3-Ethyl Haloperidol", "Decanoic Acid", "Catalyst", "Solvent" ], "Reaction": [ "Dissolve 3-Ethyl Haloperidol and Decanoic Acid in a suitable solvent.", "Add a catalyst to the reaction mixture and stir at a suitable temperature.", "Heat the reaction mixture under reflux for a suitable time period.", "Cool the reaction mixture and extract the product using a suitable solvent.", "Purify the product using standard techniques such as recrystallization or chromatography." ] } | |
Numéro CAS |
1797982-02-5 |
Nom du produit |
3-Ethyl Haloperidol Decanoate |
Formule moléculaire |
C33H45ClFNO3 |
Poids moléculaire |
558.175 |
Nom IUPAC |
[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3 |
Clé InChI |
ODANWSUZWFYXTO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





